![molecular formula C16H16N4O2S B6530339 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1020489-23-9](/img/structure/B6530339.png)
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide (NEP) is an organic compound that has been studied for its potential applications in various scientific research fields. It has been found to possess several biochemical and physiological effects, which make it a useful tool for the study of various biological processes.
Scientific Research Applications
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide has been studied for its potential applications in various scientific research fields. It has been used as a tool to study the molecular mechanisms of various biological processes such as cell signaling, protein folding, and enzyme activity. It has also been used in the study of various diseases, including cancer, diabetes, and Alzheimer’s disease. Additionally, it has been used to study the effects of various drugs on the body, as well as to develop new drugs.
Mechanism of Action
Target of Action
The primary targets of the compound F5094-0204 are currently unknown. The compound belongs to the thiazole class of molecules , which are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . .
Mode of Action
Thiazole derivatives, in general, are known to interact with various biological targets, affecting different biochemical pathways . The specific interaction of F5094-0204 with its targets, and the resulting changes, are subjects for further investigation.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities
Result of Action
Given the diverse biological activities of thiazole derivatives , it is plausible that F5094-0204 could have multiple effects at the molecular and cellular levels
Advantages and Limitations for Lab Experiments
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is relatively simple to synthesize, and it is stable in a variety of environments. Additionally, it is non-toxic and has few side effects. However, it is also important to note that N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide is relatively expensive and can be difficult to obtain in large quantities.
Future Directions
The potential applications of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide are vast and there are many possible future directions for research. One possible future direction is to further explore its potential as a therapeutic agent for various diseases. Additionally, further research could be done on its mechanism of action and its effects on various biological processes. Additionally, further research could be done on its use in drug development and its potential for treating neurological disorders. Finally, further research could be done on its potential for use in the diagnosis and treatment of various diseases.
Synthesis Methods
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide can be synthesized through a multi-step process involving organic reactions. The first step involves the reaction of 4-ethoxyphenylthiazole-2-carboxylic acid with 1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a base such as sodium hydroxide. This reaction produces a thiazole-pyrazole intermediate, which is then reacted with dimethylformamide (DMF) to produce the final product, N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide. The reaction is typically carried out at room temperature and is relatively simple to carry out.
properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-22-12-6-4-11(5-7-12)14-10-23-16(17-14)18-15(21)13-8-9-20(2)19-13/h4-10H,3H2,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPNNSXKSAVOBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=NN(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide |
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